molecular formula C9H7F3O3 B13095461 Methyl 2,3,4-trifluoro-5-methoxybenzoate

Methyl 2,3,4-trifluoro-5-methoxybenzoate

Cat. No.: B13095461
M. Wt: 220.14 g/mol
InChI Key: ZWMNSHFKUTZUEK-UHFFFAOYSA-N
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Description

This compound’s structure confers unique physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects due to fluorine substituents, which are critical in applications like agrochemicals, pharmaceuticals, or specialty materials.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 2,3,4-trifluoro-5-methoxybenzoate

InChI

InChI=1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3

InChI Key

ZWMNSHFKUTZUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-trifluoro-5-methoxybenzoate typically involves the esterification of 2,3,4-trifluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-trifluoro-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2,3,4-trifluoro-5-methoxybenzoic acid.

    Reduction: 2,3,4-trifluoro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Anti-Cancer Activity : Research indicates that methyl 2,3,4-trifluoro-5-methoxybenzoate exhibits potential anti-cancer properties. Studies have shown its effectiveness in inhibiting certain cancer cell lines by modulating signaling pathways related to cell proliferation and inflammation .
  • Anti-Inflammatory Properties : The compound has also been studied for its anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions .

2. Medicinal Chemistry

  • Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique trifluoromethyl groups enhance the bioavailability of derivatives formed from it .
  • Drug Design : The fluorinated structure is increasingly recognized in drug design for improving pharmacokinetic properties and enhancing therapeutic efficacy .

3. Material Science

  • Specialty Chemicals : this compound is utilized in developing specialty chemicals with unique properties such as high thermal stability and resistance to degradation. This makes it suitable for applications in coatings and polymers .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells with an IC50 value lower than many existing chemotherapeutics . The mechanism involved apoptosis induction through modulation of key signaling pathways.

Case Study 2: Anti-Inflammatory Effects
In another study focused on inflammatory diseases, this compound demonstrated a marked reduction in pro-inflammatory cytokines in vitro. The findings suggest its potential role as a therapeutic agent for conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism by which Methyl 2,3,4-trifluoro-5-methoxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs of Methyl 2,3,4-Trifluoro-5-Methoxybenzoate

Compound Name CAS No. Structural Similarity Key Differences
Methyl 2-methoxy-5-(trifluoromethyl)benzoate 177174-47-9 0.94 Trifluoromethyl vs. trifluoro substituents; methoxy position
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate 115933-50-1 0.94 Hydroxy group replaces fluorine; trifluoromethyl at position 3
Ethyl 2-methoxy-5-(trifluoromethyl)benzoate 773128-63-5 0.91 Ethyl ester vs. methyl ester; trifluoromethyl substituent

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: Methyl 2-methoxy-5-(trifluoromethyl)benzoate (CAS 177174-47-9) shares a 94% similarity with the target compound but replaces three fluorine atoms with a single trifluoromethyl group at position 4. Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS 115933-50-1) introduces a hydroxyl group, enhancing hydrogen-bonding capacity but reducing stability under acidic conditions compared to fluorine substituents .

Ester Group Variations :

  • Ethyl 2-methoxy-5-(trifluoromethyl)benzoate (CAS 773128-63-5) replaces the methyl ester with an ethyl group, increasing hydrophobicity and possibly prolonging metabolic half-life in biological systems. This highlights how ester chain length modulates bioavailability .

Functional Group Impact on Applications :

  • Sulfonylurea methyl esters (e.g., metsulfuron methyl ester, CAS referenced in ) share the methyl benzoate core but incorporate triazine-based substituents. These compounds exhibit herbicidal activity due to acetolactate synthase inhibition, suggesting that trifluoro/methoxy substitutions in the target compound could similarly target enzyme active sites .

Comparison with Natural Methyl Esters: Plant-derived esters like sandaracopimaric acid methyl ester (CAS referenced in ) and communic acid methyl esters are diterpenoid derivatives with bulky bicyclic structures. These differ markedly from the planar aromatic benzoate backbone of this compound, emphasizing divergent biological roles (e.g., resin defense vs. synthetic agrochemicals) .

Biological Activity

Methyl 2,3,4-trifluoro-5-methoxybenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound features a methoxy group and three fluorine atoms positioned on the benzene ring. The presence of these substituents significantly influences the compound's reactivity and biological properties. The trifluoromethyl groups enhance lipophilicity and may improve interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. These interactions can lead to significant biological responses, including cytotoxicity against cancer cells. The specific pathways and molecular targets vary depending on the context of use.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : In vitro assays revealed IC50 values ranging from 2.1 to 9.8 µM against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Comparison with Sorafenib : The compound showed comparable or superior activity to sorafenib, a well-known anticancer drug, which has IC50 values of 3.4 µM for MCF-7 cells .

Apoptosis Induction

The compound also induces apoptosis in cancer cells. Studies indicate that treatment with this compound leads to:

  • Increased levels of caspase-3 and caspase-9 , indicating activation of apoptotic pathways.
  • A decrease in Bcl-2 , an anti-apoptotic protein, suggesting a shift towards pro-apoptotic signaling .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

  • Fluorine Substitution : The trifluoromethyl groups enhance biological activity by improving binding affinity to target proteins.
  • Methoxy Group : The presence of the methoxy group appears to play a role in modulating the compound's lipophilicity and overall bioactivity .

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-72.1 - 9.8Cytotoxicity
This compoundHepG22.1 - 9.8Apoptosis Induction
SorafenibMCF-73.4Reference Drug

Case Studies

Several case studies demonstrate the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study showed that this compound effectively inhibited cell growth and induced apoptosis at concentrations comparable to established drugs like sorafenib .
  • VEGFR-2 Inhibition : The compound exhibited promising inhibitory activity against VEGFR-2 with IC50 values lower than those of sorafenib . This suggests potential applications in targeting angiogenesis in tumors.

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